

A Comparative Analysis of Experimental Data and Predicted Properties of 3-(hydroxymethyl)cyclohexanone

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally predicted properties of **3-(hydroxymethyl)cyclohexanone**. As a versatile bifunctional molecule, it serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.^[1] This document aims to equip researchers with a clear, data-driven overview to inform their work in chemical synthesis and drug discovery.

Properties Overview: Experimental vs. Predicted Data

The following table summarizes the available quantitative data for **3-(hydroxymethyl)cyclohexanone**, highlighting the contrast between experimentally verified values and computational predictions. The scarcity of extensive experimental data underscores the reliance on predictive models for this compound.

Property	Experimental Value	Predicted Value	Source / Notes
Molecular Formula	C ₇ H ₁₂ O ₂	C ₇ H ₁₂ O ₂	[1][2]
Molecular Weight	Not Available	128.17 g/mol	[1][2] Computed by PubChem
Appearance	Clear pale yellow to brown liquid or solid	Colorless to pale yellow liquid/solid	[1][2] Dependent on purity and temperature
Boiling Point	Not Available	239.8 ± 13.0 °C at 760 mmHg	[1][2]
Density	Not Available	1.054 ± 0.06 g/cm ³	[1][2]
Solubility	Soluble in polar organic solvents; moderately soluble in water	More soluble in polar solvents	[1][2] Due to the presence of hydroxyl and ketone groups.
Topological Polar Surface Area	Not Available	37.3 Å ²	[1] Computed by Cactvs
XLogP3-AA	Not Available	0	[1] Computed by XLogP3

Spectroscopic Characteristics

Detailed experimental spectra for **3-(hydroxymethyl)cyclohexanone** are not widely available in public domains. However, the expected spectroscopic features can be inferred from the analysis of related compounds.[2]

- ¹H NMR Spectroscopy:** The proton NMR spectrum is anticipated to display characteristic signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.[2]
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum is expected to show a distinctive signal for the carbonyl carbon in the range of 190-220 ppm.[2] Signals for the carbon of the hydroxymethyl group and the carbons of the cyclohexane ring will appear at a higher field.[2]

- Infrared (IR) Spectroscopy: The IR spectrum should be characterized by a strong absorption band around 1710 cm^{-1} corresponding to the C=O stretching vibration of the ketone.^[2] A broad absorption band in the $3200\text{--}3600\text{ cm}^{-1}$ region is expected, indicating the O-H stretching vibration of the alcohol group.^[2]

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of **3-(hydroxymethyl)cyclohexanone** are not extensively published, standard organic chemistry laboratory techniques are applicable.^[1] The following outlines methodologies for key synthetic and analytical procedures.

Synthesis: Asymmetric α -Hydroxymethylation of Cyclohexanone

A common and efficient method for producing enantiomerically pure (R)-**3-(hydroxymethyl)cyclohexanone** is through the organocatalytic asymmetric α -hydroxymethylation of cyclohexanone.^[1]

Materials:

- Cyclohexanone
- Chiral organocatalyst (e.g., proline-derived)
- Formaldehyde source
- Solvent (e.g., DMF, DMSO)
- Quenching agent (e.g., saturated aqueous NH_4Cl)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous Na_2SO_4 or MgSO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve the chiral organocatalyst in the chosen solvent in a reaction vessel.
- Add cyclohexanone to the solution.
- Introduce the formaldehyde source to initiate the reaction.
- Stir the mixture at the appropriate temperature and monitor the reaction progress using a suitable technique (e.g., TLC, GC).
- Upon completion, quench the reaction by adding the quenching agent.
- Extract the product into an organic solvent.
- Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired **3-(hydroxymethyl)cyclohexanone**.[\[2\]](#)

Characterization Methods

- NMR Spectroscopy: To confirm the structure of the synthesized product.[\[2\]](#)
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[\[2\]](#)
- Chiral HPLC Analysis: To determine the enantiomeric excess of the product.[\[2\]](#)

Density Determination (Pycnometer Method)

This standard method can be used to determine the density of liquid **3-(hydroxymethyl)cyclohexanone**.[\[1\]](#)

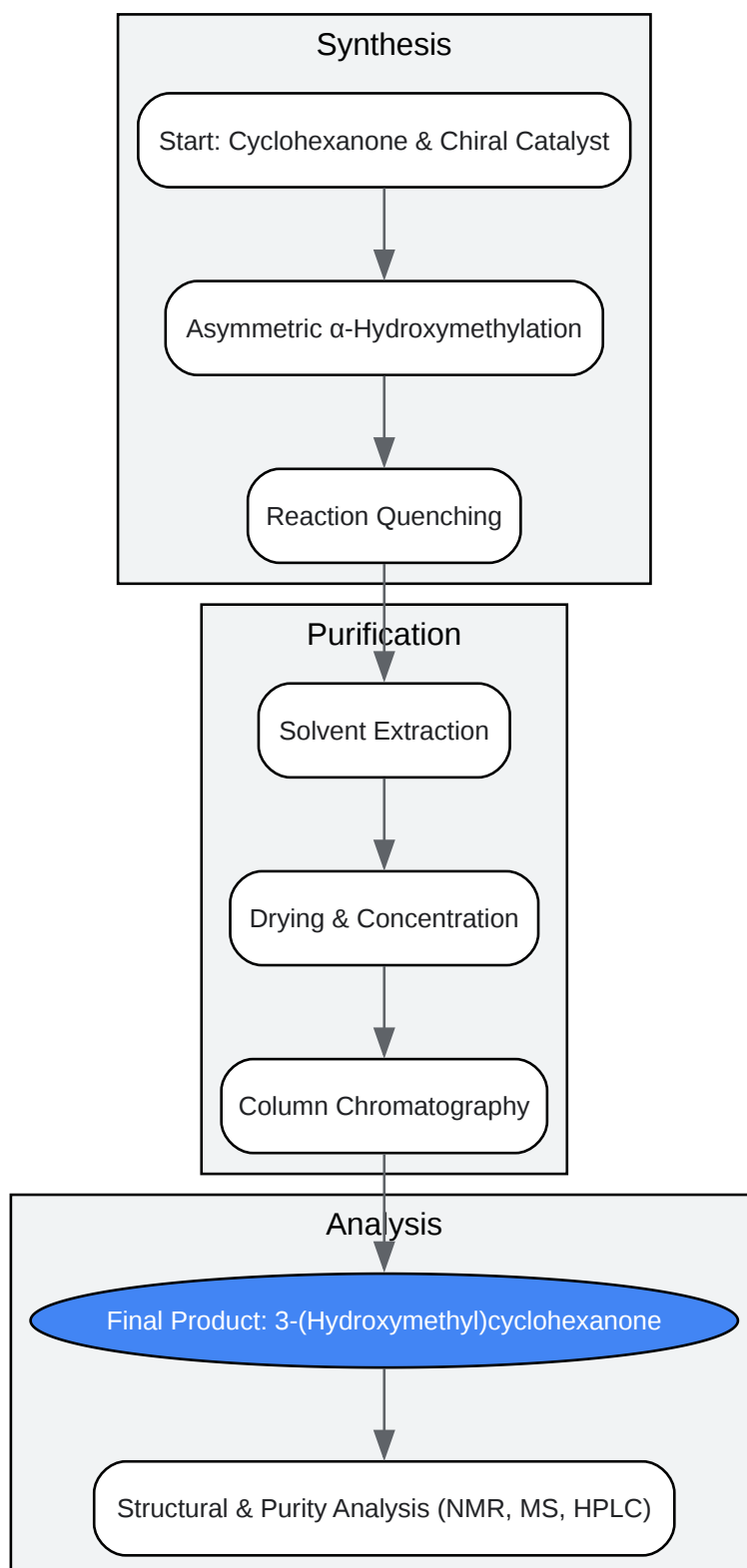
Procedure:

- Accurately weigh a clean, dry pycnometer (M_{pyc}).
- Fill the pycnometer with distilled water of a known temperature and density (ρ_{water}) and weigh it ($M_{\text{pyc}+\text{water}}$).

- Empty, clean, and dry the pycnometer.
- Fill the pycnometer with **3-(hydroxymethyl)cyclohexanone** at the same temperature and weigh it (M_pyc+sample).
- Calculate the density of the sample using the appropriate formula.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **3-(hydroxymethyl)cyclohexanone**.



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General workflow for the synthesis and purification of **3-(hydroxymethyl)cyclohexanone**.

Signaling Pathway Involvement: A Hypothetical Perspective

Currently, there is no direct experimental evidence detailing the involvement of **3-(hydroxymethyl)cyclohexanone** in specific signaling pathways. However, given that some derivatives of cyclohexanone have demonstrated anti-inflammatory properties, it is plausible that this molecule or its metabolites could modulate inflammatory signaling cascades, such as the NF- κ B or MAPK pathways.^[3] It is crucial to emphasize that this remains a speculative model and requires experimental validation.^[3] Further research into its biological activities is necessary to elucidate any potential therapeutic effects.

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